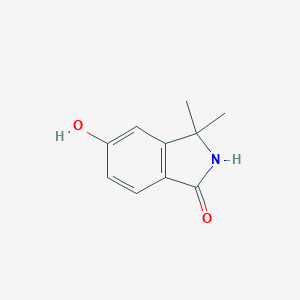

5-羟基-3,3-二甲基异吲哚啉-1-酮

描述

科学研究应用

合成和化学应用

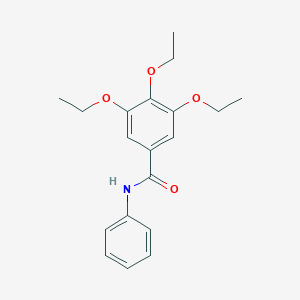

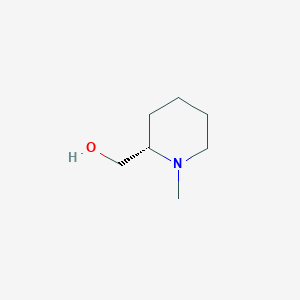

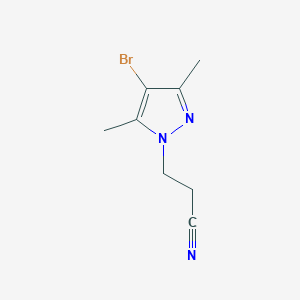

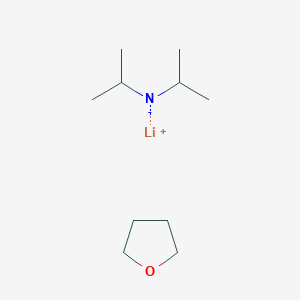

5-羟基-3,3-二甲基异吲哚啉-1-酮参与合成具有潜在治疗应用的复杂分子。例如,它已被用于设计和合成新的吡咯-恶唑酮孕激素受体调节剂。这些调节剂因其在女性保健应用中的效用而被探索,例如避孕和治疗子宫肌瘤、子宫内膜异位症和某些乳腺癌 (Fensome 等人,2008 年)。此外,一种从 2-卤代-N-异丙基-N-烷基苯甲酰胺底物合成二甲基异吲哚啉-1-酮的新方法涉及选择性 C-C 偶联,证明了该化合物有机合成中的多功能性 (Bhakuni 等人,2014 年)。

生物活性与药物开发

该化合物已被用作具有显着抗癌活性的新型吲哚衍生物开发的核心结构。在一项研究中,5-羟基-3,3-二甲基异吲哚啉-1-酮的衍生物对几种癌细胞系表现出有效的活性,表明其作为抗癌药物开发的支架的潜力 (El-Sharief 等人,2019 年)。

受体相互作用研究

对 5-羟基-3,3-二甲基异吲哚啉-1-酮衍生物的研究也有助于理解受体相互作用。例如,对血清素 (5-HT) 受体相互作用的研究表明,某些衍生物可以通过人单核细胞衍生树突状细胞的 sigma-1 受体调节先天性和适应性炎症反应,从而提供对其潜在免疫调节特性的见解 (Szabo 等人,2014 年)。

作用机制

Target of Action

The primary target of 5-Hydroxy-3,3-dimethylisoindolin-1-one is L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular processes, including muscle contraction.

Mode of Action

5-Hydroxy-3,3-dimethylisoindolin-1-one interacts with its targets by accelerating gut contractility . This is achieved through the activation of L-type calcium channels, which increases the influx of calcium ions into the colonic smooth muscle cells . This influx of calcium ions triggers muscle contraction, thereby accelerating gut motility.

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxy-3,3-dimethylisoindolin-1-one are primarily related to gut motility . The activation of L-type calcium channels and the subsequent increase in calcium ion influx leads to enhanced muscle contraction in the colon. This results in accelerated gut motility, which can have downstream effects on digestion and nutrient absorption.

Pharmacokinetics

It is known that the compound is stable at room temperature

Result of Action

The primary result of the action of 5-Hydroxy-3,3-dimethylisoindolin-1-one is an increase in gut motility . This is due to the compound’s ability to stimulate muscle contraction in the colon through the activation of L-type calcium channels . Additionally, the compound has been shown to stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Action Environment

The action of 5-Hydroxy-3,3-dimethylisoindolin-1-one can be influenced by various environmental factors. For instance, the production of 5-Hydroxy-3,3-dimethylisoindolin-1-one is inhibited upon pH reduction in in vitro studies . This suggests that changes in the gut environment, such as alterations in pH, could potentially affect the compound’s action, efficacy, and stability.

属性

IUPAC Name |

5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRIHYVGXINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444651 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3,3-dimethylisoindolin-1-one | |

CAS RN |

184906-31-8 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

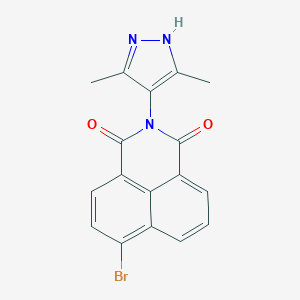

![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)

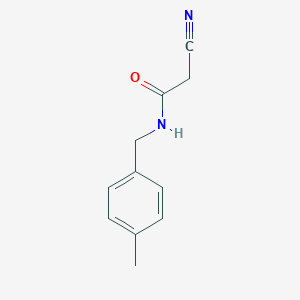

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)

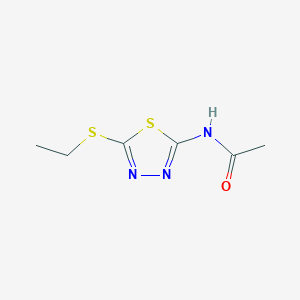

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)